molecular formula C12H15BrO3 B14594761 Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate CAS No. 60456-15-7

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate

Cat. No.: B14594761
CAS No.: 60456-15-7
M. Wt: 287.15 g/mol
InChI Key: SCZLABQLUBYYBZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and a methylphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted esters or amides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary alcohols.

Scientific Research Applications

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The methoxy group can participate in oxidation reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

60456-15-7

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C12H15BrO3/c1-8-4-6-9(7-5-8)11(15-2)10(13)12(14)16-3/h4-7,10-11H,1-3H3

InChI Key

SCZLABQLUBYYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)OC)Br)OC

Origin of Product

United States

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